Sertaconazole nitrate

概要

説明

Sertaconazole nitrate is an antifungal medication belonging to the imidazole class. It is primarily used in topical formulations to treat skin infections such as athlete’s foot. The compound is known for its broad-spectrum antifungal activity and is effective against various fungal pathogens, including Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sertaconazole nitrate involves multiple chemical transformations. One efficient synthetic route includes the reaction of 7-chlorobenzo[b]thiophen-3-ylmethanol with 2,4-dichlorophenylacetonitrile in the presence of a base to form an intermediate. This intermediate is then reacted with imidazole under specific conditions to yield sertaconazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its nitrate form .

化学反応の分析

Types of Reactions: Sertaconazole nitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions can alter the functional groups present in this compound.

Substitution: The compound can undergo substitution reactions, particularly involving the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can result in various substituted imidazole derivatives .

科学的研究の応用

Dermatological Applications

Sertaconazole nitrate is primarily indicated for the treatment of superficial fungal infections, including tinea pedis (athlete's foot) and tinea corporis (ringworm). It possesses both fungicidal and fungistatic properties, making it effective against a range of dermatophytes.

Clinical Efficacy in Tinea Pedis

A clinical study involving 92 participants demonstrated that this compound cream (2%) effectively treated tinea pedis interdigitalis. After four weeks of treatment, 88.8% of evaluable participants achieved eradication of the pathogen, and significant improvements in symptoms were noted:

| Symptom | Improvement Rate |

|---|---|

| Erythema | 63.7% |

| Desquamation | 33.0% |

| Itch | 91.2% |

The safety profile was favorable, with only 8.7% reporting adverse events, none of which were serious .

Ocular Applications

Recent advancements have explored the use of this compound in ocular treatments, particularly for fungal keratitis. Due to its poor aqueous solubility, innovative drug delivery systems have been developed to enhance its bioavailability.

Nanocarrier Systems

- Cubosomes : this compound-loaded cubosomes have shown promise in targeting the cornea effectively. An optimized formulation demonstrated a solubilization efficiency of 94.50%, a particle size of 216.55 nm, and enhanced corneal permeability compared to traditional suspensions .

- Leciplex Nanocarriers : Another study utilized lecithin-based cationic nanocarriers to improve corneal retention and penetration. The formulation exhibited superior mucoadhesion properties, enhancing the drug's therapeutic effect against keratomycosis in animal models .

Case Study on Fungal Keratitis Treatment

A study reported successful treatment outcomes for patients with fungal keratitis using this compound-loaded formulations, highlighting its potential as a new therapeutic option for this challenging condition .

Safety and Tolerability

This compound has been evaluated for safety across various studies. For instance, pharmacokinetic studies indicated that systemic absorption is minimal when applied topically; plasma concentrations remained below quantifiable limits . Furthermore, animal studies have shown no significant reproductive toxicity or teratogenic effects at therapeutic doses .

作用機序

Sertaconazole nitrate exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14α-demethylase. This enzyme is crucial for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the accumulation of 14α-methyl sterols, disrupting the cell membrane’s integrity and causing increased cellular permeability. This results in leakage of cellular contents and ultimately fungal cell death .

類似化合物との比較

- Ketoconazole

- Clotrimazole

- Miconazole

- Econazole

Comparison: Sertaconazole nitrate is unique due to its benzothiophene ring, which is a sulfur analogue of the indole ring found in the amino acid tryptophan. This structural feature enhances its ability to form pores in the fungal cell membrane, increasing its antifungal efficacy. Compared to other imidazole antifungals, this compound exhibits a broader spectrum of activity and higher selectivity for fungal cytochrome P450 enzymes .

生物活性

Sertaconazole nitrate is an antifungal agent with notable biological activities, including antifungal, anti-inflammatory, and antibacterial properties. This article provides a comprehensive overview of its mechanisms of action, effectiveness against various pathogens, and relevant case studies that highlight its therapeutic potential.

This compound primarily functions as a fungistatic agent by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. It achieves this through the inhibition of the enzyme cytochrome P450 14α-demethylase , which is responsible for converting lanosterol to ergosterol. This inhibition results in increased permeability of the fungal cell membrane, leading to cell death due to leakage of cellular contents and loss of ATP .

In addition to its antifungal activity, sertaconazole exhibits anti-inflammatory effects. It activates the p38 mitogen-activated protein kinase (MAPK) pathway, leading to the induction of cyclooxygenase-2 (COX-2) and subsequent release of prostaglandin E2 (PGE2) . This pathway is crucial for mediating inflammation and pain responses . Sertaconazole has been shown to suppress cytokine release from activated immune cells, further contributing to its anti-inflammatory profile .

Antifungal Activity

Sertaconazole demonstrates broad-spectrum antifungal activity against various fungal pathogens, including dermatophytes and yeasts. The minimal inhibitory concentration (MIC) for dermatophytes has been reported as low as 0.26 μg/ml , indicating potent fungistatic effects . The following table summarizes its activity against different fungi:

| Fungal Species | Activity Type | MIC (μg/ml) |

|---|---|---|

| Candida albicans | Fungistatic | 0.5 |

| Trichophyton rubrum | Fungistatic | 0.25 |

| Microsporum canis | Fungistatic | 0.5 |

| Cryptococcus neoformans | Fungistatic | 0.5 |

Anti-inflammatory Activity

The anti-inflammatory properties of sertaconazole are particularly significant in treating conditions associated with fungal infections, where inflammation is a prominent symptom. In preclinical studies, sertaconazole demonstrated superior anti-inflammatory effects compared to other antifungal agents such as fluconazole and miconazole. It effectively reduced cytokine release in models of irritant contact dermatitis and pruritus .

Case Study Insights

- Case Study on Efficacy in Dermatitis : In a murine model of tetradecanoyl phorbol acetate (TPA)-induced dermatitis, sertaconazole significantly inhibited ear edema, demonstrating its potential in managing inflammatory skin conditions associated with fungal infections .

- Comparison with Other Antifungals : A comparative study involving eight antifungal agents revealed that sertaconazole not only inhibited fungal growth but also effectively mitigated inflammation and itching in animal models, establishing it as a dual-action therapeutic agent .

特性

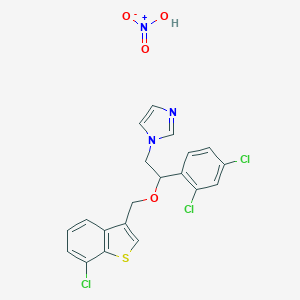

IUPAC Name |

1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2OS.HNO3/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22;2-1(3)4/h1-8,11-12,19H,9-10H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAITRDZHUANGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99592-32-2 (Parent) | |

| Record name | Sertaconazole nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2045529 | |

| Record name | Sertaconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99592-39-9 | |

| Record name | Sertaconazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99592-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sertaconazole nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099592399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sertaconazole nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERTACONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DV05410M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sertaconazole nitrate exert its antifungal activity?

A1: this compound, an imidazole antifungal agent, primarily acts by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. [] This inhibition disrupts membrane integrity and function, ultimately leading to fungal cell death. []

Q2: Does this compound possess any additional pharmacological activities besides its antifungal effects?

A2: Yes, in addition to its antifungal properties, this compound exhibits anti-inflammatory and antipruritic effects. [, , ] These properties contribute to its therapeutic efficacy by alleviating symptoms like itching and inflammation associated with fungal infections. []

Q3: What is the chemical structure of this compound?

A3: this compound is the nitrate salt of 7-chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxy-methyl]benzo[b]thiophene. []

Q4: How stable is this compound under various storage conditions?

A4: Studies have shown that this compound exhibits remarkable stability under various accelerated and real-time storage conditions, including exposure to light, humidity, and varying temperatures. [] When packaged in sealed amber glass bottles, it remained stable for over 5 years under normal storage conditions. []

Q5: Has this compound been incorporated into different formulations, and how do these formulations impact its stability and delivery?

A5: Yes, this compound has been incorporated into various formulations, including creams, ointments, gels, suppositories, microemulsions, nanostructured lipid carriers, and silver nanoparticles. [, , , , , , , , , , , , , , ] These formulations aim to improve drug solubility, enhance stability, prolong drug release, and optimize delivery to the target site. [, , , , ]

Q6: What is known about the percutaneous absorption of this compound after topical application?

A6: Research indicates that this compound rapidly penetrates the stratum corneum (the outermost layer of the skin) following topical application, with significant amounts detected within 30 minutes. [] A plateau in stratum corneum concentration is reached after approximately 3 hours and maintained for at least 48 hours. []

Q7: Does this compound get absorbed into the systemic circulation after topical application?

A7: While some this compound penetrates deeper layers of the skin, it is not substantially distributed into the bloodstream. [, ] This localized action contributes to its favorable safety profile for topical applications. [, ]

Q8: What is the efficacy of this compound against various fungal species?

A8: In vitro studies have demonstrated this compound’s broad-spectrum antifungal activity against various dermatophytes, molds, and yeasts. [, , ] This includes common causative agents of tinea pedis, tinea corporis, and onychomycosis, such as Trichophyton rubrum, Trichophyton mentagrophytes, Epidermophyton floccosum, and Candida species. [, , , , , ]

Q9: What is the evidence supporting the clinical efficacy of this compound in treating fungal skin infections?

A9: Numerous clinical trials have demonstrated the efficacy and safety of this compound in treating various dermatophytoses, including tinea pedis, tinea corporis, and tinea cruris. [, , , , , , , , ] These trials showed high rates of mycological cure, clinical improvement, and symptom relief, comparable to or even exceeding other commonly used antifungal agents. [, , , , , , , ]

Q10: Is there any evidence of resistance development to this compound?

A10: While this compound has been shown to be effective against a wide range of fungal species, emerging resistance to azole antifungals, in general, is a growing concern. [] Continuous surveillance and prudent use of antifungal agents are essential to mitigate the risk of resistance development.

Q11: What is the safety profile of this compound in clinical use?

A11: Clinical trials have consistently demonstrated a favorable safety profile for this compound. [, , , , , , ] Adverse events are typically mild and transient, with local irritation being the most commonly reported. [, , ]

Q12: Have there been efforts to improve the delivery of this compound to specific target sites?

A12: Yes, researchers have explored novel drug delivery systems to enhance this compound's delivery to specific sites, such as the vagina for treating vaginal candidiasis. [, ] These systems include mucoadhesive liposomes and nanoparticles designed to prolong drug residence time at the target site and improve therapeutic efficacy. [, ]

Q13: What analytical methods are commonly employed for the quantification of this compound?

A13: Several analytical techniques have been developed and validated for quantifying this compound in various matrices, including:

Q14: Have there been any studies investigating the environmental impact of this compound?

A14: While this specific question is not addressed in the provided research, the increasing use of antifungal agents, in general, raises concerns about their potential impact on the environment. Further research is needed to assess the ecotoxicological effects and develop strategies for the responsible disposal and management of this compound-containing products.

Q15: Are there any known alternatives or substitutes for this compound in treating fungal infections?

A15: Several other antifungal agents are available for treating fungal infections, each with its own mechanism of action, spectrum of activity, and safety profile. [, , , , , ] These include other azole antifungals like miconazole, clotrimazole, and econazole, as well as allylamine antifungals like terbinafine and naftifine. [, , , , , ] The choice of antifungal agent depends on factors like the type and location of infection, patient characteristics, and potential for adverse effects. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。